1,1-Bis(allyloxy)decane

Hydrophobicity Polymer Compatibility Physicochemical Property

1,1-Bis(allyloxy)decane (CAS 71662-21-0) is a linear, long-chain aliphatic compound classified as a diallyl acetal. It features a central decane backbone and two terminal allyloxy (-O-CH2-CH=CH2) groups.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 71662-21-0
Cat. No. B12651056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(allyloxy)decane
CAS71662-21-0
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(OCC=C)OCC=C
InChIInChI=1S/C16H30O2/c1-4-7-8-9-10-11-12-13-16(17-14-5-2)18-15-6-3/h5-6,16H,2-4,7-15H2,1H3
InChIKeyRUNIPIBIABFCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(allyloxy)decane (CAS 71662-21-0): A Long-Chain Diallyl Acetal Monomer for Polymer Crosslinking


1,1-Bis(allyloxy)decane (CAS 71662-21-0) is a linear, long-chain aliphatic compound classified as a diallyl acetal. It features a central decane backbone and two terminal allyloxy (-O-CH2-CH=CH2) groups. This structure endows it with a calculated LogP (XLogP3-AA) of 5.9, indicating significant hydrophobicity, and a topological polar surface area (TPSA) of 18.5 Ų [1]. Its primary application is as a crosslinking monomer or coagent in radical polymerization processes, where the two allyl groups can participate in the formation of polymer networks [2].

Why 1,1-Bis(allyloxy)decane Cannot Be Casually Replaced by Other Bis(allyl) Coagents


Generic substitution of 1,1-bis(allyloxy)decane with other bis(allyl) compounds fails due to its unique physicochemical profile. The compound's extended C10 alkyl chain results in a calculated LogP of 5.9, which is substantially higher than that of shorter-chain analogs like 1,1-bis(allyloxy)butane or 1,1-bis(allyloxy)pentane [1]. This difference in lipophilicity directly impacts its solubility, compatibility with non-polar matrices, and phase-separation behavior in multi-component systems. Furthermore, the specific length and flexibility of the spacer between the two reactive allyl groups govern the crosslink network's final morphology and mechanical properties, as demonstrated in studies of EPM vulcanization with other bis(allyl) coagents [2]. Therefore, selecting a different homolog would alter the thermodynamics of mixing and the resulting polymer architecture, leading to unpredictable and likely sub-optimal material performance.

Quantitative Differentiation Guide: Evidence for Selecting 1,1-Bis(allyloxy)decane Over Analogs


Lipophilicity (LogP) Comparison: 1,1-Bis(allyloxy)decane vs. 1,1-Bis(allyloxy)butane

1,1-Bis(allyloxy)decane exhibits a calculated LogP (XLogP3-AA) of 5.9, reflecting its high lipophilicity due to its C10 alkyl chain [1]. This value is significantly higher than the calculated LogP of ~3.7 for 1,1-bis(allyloxy)butane, its C4 homolog . The greater hydrophobicity of the decane derivative is expected to enhance its solubility and compatibility in non-polar media, such as hydrocarbon rubbers and oils, making it a more suitable coagent for those specific applications.

Hydrophobicity Polymer Compatibility Physicochemical Property

Boiling Point Comparison: 1,1-Bis(allyloxy)decane vs. 1,1-Bis(allyloxy)pentane

The boiling point of 1,1-bis(allyloxy)decane is 312.9°C at 760 mmHg, significantly exceeding that of 1,1-bis(allyloxy)pentane, which is expected to boil at approximately 220-240°C based on its lower molecular weight and shorter alkyl chain [1]. This higher boiling point indicates a wider liquid processing window at elevated temperatures, which can be crucial for applications requiring high-temperature curing or melt-processing conditions without premature volatilization of the coagent.

Thermal Stability Processing Window Physical Property

Chain Flexibility and Crosslink Network Morphology: Long-Chain Aliphatic vs. Aromatic Bis(allyl) Coagents

Research on EPM peroxide vulcanization has established that the chemical nature and flexibility of the interlinking segment in bis(allyl) coagents are critical factors. Studies comparing coagents with flexible aliphatic linkers versus rigid aromatic ones found that the more flexible linkers result in vulcanizates with improved mechanical properties, attributed to a more homogeneous phase-separated coagent domain morphology and potentially higher crosslink efficiency [1]. As 1,1-bis(allyloxy)decane possesses a highly flexible aliphatic C10 chain with 14 rotatable bonds, it is a member of this beneficial class of coagents, in contrast to aromatic bis(allyl)esters [2].

Crosslinking Network Morphology Mechanical Properties

Molecular Weight as a Determinant of Crosslink Density: 1,1-Bis(allyloxy)decane vs. 1,1-Bis(allyloxy)octane

The molecular weight of a bis(allyl) coagent directly influences the final crosslink density of the polymer network on a weight-percentage basis. 1,1-Bis(allyloxy)decane has a molecular weight of 254.41 g/mol . In contrast, its C8 analog, 1,1-bis(allyloxy)octane, has a lower molecular weight of 226.35 g/mol . For a fixed mass loading of coagent, the octane derivative will introduce more moles of crosslinker into the system, potentially resulting in a higher crosslink density and a stiffer final material. Therefore, the decane derivative allows for a greater spacing between crosslinks, which may be preferable for applications where network flexibility is paramount.

Crosslink Density Network Spacing Coagent Design

Optimal Application Scenarios for Procuring 1,1-Bis(allyloxy)decane (CAS 71662-21-0)


Coagent for Peroxide Vulcanization of Non-Polar Elastomers

1,1-Bis(allyloxy)decane is ideally suited for use as a coagent in the peroxide vulcanization of non-polar, hydrophobic elastomers such as EPM (ethylene-propylene) and EPDM rubber. Its high calculated LogP of 5.9 ensures excellent compatibility with the non-polar polymer matrix, promoting uniform dispersion and preventing phase separation issues that might arise with more polar coagents [1]. Furthermore, the flexible C10 aliphatic spacer, which contains 14 rotatable bonds, is consistent with the design principles of coagents that yield vulcanizates with improved mechanical properties compared to those using rigid, aromatic linkers [2].

Hydrophobic Modification of Polymer Networks and Resins

In the synthesis of crosslinked polymers or resins where low water uptake is a critical performance requirement, 1,1-bis(allyloxy)decane can be incorporated as a crosslinking monomer. Its strong hydrophobic character (XLogP = 5.9) will contribute to the overall hydrophobicity of the polymer network, reducing swelling in aqueous environments and improving dimensional stability. This property differentiates it from shorter-chain analogs, which are inherently less hydrophobic [1].

Creating Flexible Polymer Networks with Lower Crosslink Density

For applications requiring a more flexible or loosely crosslinked network, 1,1-bis(allyloxy)decane is a superior choice over lower molecular weight bis(allyl) analogs like 1,1-bis(allyloxy)octane. With a higher molecular weight (254.41 g/mol), using it at an equivalent mass loading results in a lower molar concentration of crosslinks, leading to a less dense network and increased chain mobility between junction points [1][2]. This is advantageous in applications such as sealants, flexible coatings, and impact modifiers.

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